Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound belonging to the class of oxadiazoles, which are five-membered heterocycles containing two nitrogen atoms. This compound is characterized by its unique structure that includes an ethyl ester and a tert-butoxycarbonyl group, which are significant for its chemical reactivity and potential applications in medicinal chemistry.
The compound can be synthesized through various methods that involve the reaction of specific precursors, including the use of tert-butoxycarbonyl derivatives and carboxylic acids. Research indicates that oxadiazole derivatives have been explored for their antimicrobial properties and other biological activities, making them of interest in pharmaceutical development .
Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate is classified as an oxadiazole derivative. Oxadiazoles are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. The presence of the tert-butoxycarbonyl group enhances the stability and solubility of the compound, which is crucial for its applications in drug formulation.
The synthesis of ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate typically involves several key steps:
The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress of reactions and confirm product identity .
The molecular formula is , with a molecular weight of approximately 284.28 g/mol. The compound exhibits specific spectral characteristics that can be analyzed using infrared spectroscopy and mass spectrometry to confirm its structure.
Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate can undergo several types of chemical reactions:
These reactions require careful optimization of conditions such as temperature, pH, and concentration to achieve high yields while minimizing side reactions.
The mechanism of action for compounds like ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate typically involves interaction with biological targets such as enzymes or receptors. For instance:
Studies have shown that modifications in the oxadiazole structure can significantly impact its efficacy against various pathogens .
Relevant data on solubility and stability can be critical for formulation in pharmaceutical applications .
Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate has potential applications in:
Research continues into optimizing this compound's properties for better efficacy and reduced toxicity .
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but remained largely unexplored until the mid-20th century when its biological potential was recognized. The first therapeutic application emerged in the 1960s with the cough suppressant Oxolamine, which established the 1,2,4-oxadiazole nucleus as a viable pharmacophore [2]. Subsequent decades witnessed significant diversification, leading to FDA-approved drugs like Pleconaril (antiviral, 2002) and Ataluren (Duchenne muscular dystrophy, 2014), both leveraging the ring's metabolic stability and electronic properties [2] [6].
A pivotal milestone was the 2011 discovery of Phidianidine A and B—naturally occurring 1,2,4-oxadiazole alkaloids from the sea slug Phidiana militaris. These compounds demonstrated potent in vitro cytotoxicity against tumor cell lines (HeLa, CaCo-2) and agonist activity against protein-tyrosine phosphatase 1B (PTP1B), highlighting the scaffold's relevance in oncology and neuropharmacology [2]. The timeline below encapsulates key developments:
Table 1: Historical Development of 1,2,4-Oxadiazole Therapeutics
Year | Compound | Therapeutic Application | Significance |
---|---|---|---|
1960s | Oxolamine | Cough suppression | First commercial drug with 1,2,4-oxadiazole core |
2002 | Pleconaril | Antiviral (Picornavirus) | Utilized oxadiazole as a rigid bioisostere |
2011 | Phidianidine A/B | Cytotoxic, PTP1B modulation | First natural products containing 1,2,4-oxadiazole |
2014 | Ataluren | Duchenne muscular dystrophy | Nonsense mutation read-through agent |
The 1,2,4-oxadiazole ring serves as a versatile bioisostere for ester and amide functionalities, addressing inherent instability issues (e.g., hydrolysis susceptibility) while maintaining comparable spatial and electronic profiles [2] [8]. Key advantages include:
In Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate, the oxadiazole core bridges the Boc-aminomethyl and ethyl carboxylate groups, creating a conformationally restrained analogue of aspartic acid derivatives. This design exploits the ring's capacity to mimic transition states in enzymatic processes, particularly in protease inhibitors [4] [6].
The tert-butoxycarbonyl (Boc) group is indispensable for amine protection during multistep syntheses of heterocyclic compounds. Its incorporation into 1,2,4-oxadiazole derivatives enables chemoselective transformations by shielding reactive amino groups [3] [9]. For Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate (CAS# 164029-34-9), the Boc group:
Table 2: Boc Protection/Deprotection Strategies for Amino-Functionalized Oxadiazoles
Step | Reagents/Conditions | Chemoselectivity | Yield Range |
---|---|---|---|
Protection | Boc₂O, H₂O, NaOH/RT | Selective for aliphatic amines over alcohols | 85–98% |
Protection | Boc₂O, DMAP, MeCN/40°C | Sterically hindered amines | 70–90% |
Deprotection | TFA:DCM (1:1), RT/30 min | Retains oxadiazole integrity | Quantitative |
Deprotection | ZnBr₂, DCM/RT (for secondary amines) | Selective for secondary Boc groups | 80–95% |
Synthetic routes to this compound typically employ amidoxime cyclization: A Boc-protected amino amidoxime reacts with ethyl malonate derivatives under basic conditions (e.g., K₂CO₃/toluene), followed by thermal cyclization [2] [6]. The Boc group's stability under these conditions (pH >7, ≤100°C) ensures compatibility with diverse cyclization protocols [3] [5].
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0